1-[3-(fluoromethyl)oxetan-3-yl]methanamine
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Overview
Description
1-[3-(fluoromethyl)oxetan-3-yl]methanamine is a compound that features an oxetane ring, which is a four-membered cyclic ether. The presence of the fluoromethyl group and the methanamine moiety makes this compound particularly interesting for various chemical and pharmaceutical applications. The oxetane ring is known for its stability and unique reactivity, which can be exploited in synthetic chemistry and medicinal chemistry.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been associated with the inhibition of enzymes such as ezh2 . EZH2 is a histone-lysine N-methyltransferase enzyme, which participates in histone methylation and gene regulation.
Mode of Action
Similar compounds have been shown to interact with their targets through the formation of covalent bonds . This interaction can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
If we consider the potential inhibition of ezh2, this could impact histone methylation pathways and subsequently gene expression .
Pharmacokinetics
The lipophilicity of similar compounds has been noted, which could influence their absorption and distribution within the body .
Result of Action
If we consider the potential inhibition of ezh2, this could result in changes to gene expression, potentially impacting cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(fluoromethyl)oxetan-3-yl]methanamine typically involves the formation of the oxetane ring followed by the introduction of the fluoromethyl and methanamine groups. One common method is the cyclization of appropriate precursors through intramolecular cyclization reactions. For example, the cyclization can be achieved through the formation of C-O bonds using intramolecular etherification or epoxide ring-opening followed by ring-closing reactions .
Industrial Production Methods
Industrial production of this compound may involve multi-step processes starting from readily available starting materials. The process often includes the formation of the oxetane ring, followed by functionalization to introduce the fluoromethyl and methanamine groups. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-[3-(fluoromethyl)oxetan-3-yl]methanamine undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 in combination with TEMPO as an oxidizing agent.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of imines, nitriles, or amides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[3-(fluoromethyl)oxetan-3-yl]methanamine has several applications in scientific research, including:
Biology: Studied for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Comparison with Similar Compounds
1-[3-(fluoromethyl)oxetan-3-yl]methanamine can be compared with other oxetane-containing compounds and fluoromethyl derivatives:
Similar Compounds:
Uniqueness
The uniqueness of this compound lies in its combination of the oxetane ring, fluoromethyl group, and methanamine moiety. This combination imparts unique reactivity and stability, making it a valuable compound for various applications in chemistry, biology, and medicine .
Properties
CAS No. |
1781044-26-5 |
---|---|
Molecular Formula |
C5H10FNO |
Molecular Weight |
119.1 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.